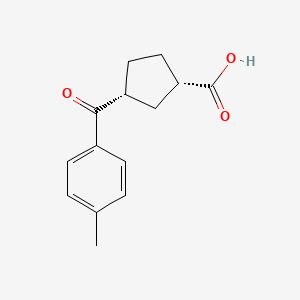

CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID

Description

CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID is a cyclopentane-based carboxylic acid derivative featuring a para-methyl-substituted benzoyl group at the 3-position of the cyclopentane ring.

Properties

IUPAC Name |

(1S,3R)-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-2-4-10(5-3-9)13(15)11-6-7-12(8-11)14(16)17/h2-5,11-12H,6-8H2,1H3,(H,16,17)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQHZBPGJTZDLC-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the 4-Methylbenzoyl Group: This step often involves Friedel-Crafts acylation, where a 4-methylbenzoyl chloride reacts with the cyclopentane ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Organic Synthesis

Cis-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Aldol Reactions: The compound can act as a nucleophile or electrophile in aldol reactions, leading to the formation of larger carbon frameworks.

- Cyclization Reactions: It can undergo cyclization to form more complex cyclic structures, which are often valuable in drug development.

Photochemistry

The compound's photochemical properties make it a candidate for studies involving light-induced reactions. Research indicates that compounds with similar structures can exhibit significant photostability and photoisomerization, making them useful in:

- UV Filters: Investigations into its potential use as a UV filter in cosmetic formulations have been noted, similar to other compounds like 4-Methylbenzylidene camphor .

Materials Science

In materials science, this compound can be utilized to create novel polymeric materials. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability due to its rigid cyclopentane structure.

Biological Studies

Preliminary studies suggest that derivatives of this compound may exhibit biological activity, including potential anti-inflammatory and antioxidant effects. Such properties could open avenues for further pharmacological research.

Case Study 1: Synthesis of Novel Antioxidants

A study explored the synthesis of antioxidants using this compound as a precursor. The resulting compounds demonstrated significant free radical scavenging activity, indicating potential applications in food preservation and cosmetics.

Case Study 2: Photostability Assessment

Research conducted on the photostability of this compound indicated that it maintains structural integrity under UV exposure. This property is crucial for its application as a UV filter in personal care products.

Mechanism of Action

The mechanism by which CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering metabolic processes, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of CIS-3-(4-METHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID with its analogs:

Notes:

Physicochemical Properties

Acidity (pKa) :

- The methoxy variant has a predicted pKa of 4.50 ± 0.40 , influenced by the electron-donating methoxy group stabilizing the deprotonated form.

- The methyl analog is expected to have a slightly lower pKa (~4.2–4.5) due to weaker electron donation compared to methoxy.

- The fluoro analog may exhibit a lower pKa (~3.8–4.2) due to electron withdrawal by fluorine .

Thermal Stability :

Biological Activity

CIS-3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS No. 732252-10-7) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.27 g/mol |

| Boiling Point | 412.6 ± 38.0 °C (Predicted) |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.49 ± 0.40 (Predicted) |

These properties indicate that the compound is relatively stable at room temperature and may exhibit specific solubility characteristics relevant for biological interactions .

The biological activity of this compound is primarily attributed to its structural similarity to other compounds that exhibit hormonal activity. Research suggests that it may interact with estrogen receptors, leading to potential estrogenic effects. This interaction is crucial as it can influence various physiological processes, including cell proliferation and differentiation .

Case Studies and Research Findings

- Estrogenic Activity : A study examining the estrogenic potential of similar compounds highlighted that certain structural components, like the methylbenzoyl group, could enhance binding affinity to estrogen receptors. This indicates a possible role for this compound in endocrine modulation .

- Toxicokinetics : Research on related compounds such as 4-methylbenzylidene camphor (4-MBC), which shares a similar structure, shows extensive first-pass metabolism in animal models, leading to low systemic exposure and rapid elimination of metabolites . The implications of this metabolism on the biological activity of this compound warrant further investigation.

- Potential Therapeutic Applications : Given its structural characteristics, there is ongoing research into its application in drug discovery, particularly in developing therapeutic agents targeting hormonal pathways. Fragment-based drug discovery (FBDD) approaches are being explored to optimize its efficacy and reduce potential side effects .

Safety and Toxicological Data

While specific toxicological data for this compound is limited, insights can be drawn from studies on structurally related compounds. It is essential to conduct comprehensive safety assessments, including acute toxicity tests and long-term exposure studies, to evaluate its safety profile in humans.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm the cyclopentane backbone and substituent positions. NOESY/ROESY experiments validate the cis configuration by detecting spatial proximity between the 3-(4-methylbenzoyl) and 1-carboxylic acid groups .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS to confirm molecular weight (expected: ~262.3 g/mol) and rule out adducts .

- Infrared Spectroscopy (FT-IR) : Detect carbonyl stretches (C=O at ~1700 cm for the benzoyl and carboxylic acid groups) .

How does the environmental stability of this compound compare to structurally similar metabolites (e.g., deltamethrin derivatives)?

Advanced Research Question

While direct data on this compound is limited, insights can be drawn from analogs:

- Photodegradation : Cyclopentane rings with electron-withdrawing groups (e.g., carboxylic acids) are prone to UV-induced cleavage. Studies on cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid show rapid degradation under sunlight, suggesting similar instability for the target compound .

- Hydrolysis : The carboxylic acid group may enhance water solubility, but steric hindrance from the 4-methylbenzoyl group could slow hydrolysis. Accelerated stability testing (pH 1–13, 40–60°C) is advised .

What safety precautions are critical during handling and storage?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. The compound may cause skin/eye irritation, as seen in structurally related spirocyclopentane derivatives .

- Ventilation : Handle in a fume hood to avoid inhalation of fine powders.

- Storage : Store at 2–8°C in amber glass under inert gas (N or Ar) to prevent oxidation and photodegradation .

How can researchers address low yields in large-scale synthesis?

Advanced Research Question

Low yields often stem from:

- Steric hindrance : The bulky 4-methylbenzoyl group impedes reaction kinetics. Use microwave-assisted synthesis to enhance reaction rates and selectivity .

- Byproduct formation : Optimize protecting group strategies (e.g., switch from benzyl to tert-butyl esters) to reduce side reactions .

- Catalyst selection : Screen palladium/phosphine complexes for coupling steps to improve efficiency .

What analytical methods are suitable for detecting trace impurities in this compound?

Advanced Research Question

- Ultra-HPLC (UHPLC) : Achieve ppm-level detection of stereoisomers or synthetic intermediates using C18 columns and acetonitrile/water gradients .

- Gas Chromatography (GC-MS) : Identify volatile impurities (e.g., residual solvents) with headspace sampling .

- ICP-MS : Detect heavy metal catalysts (e.g., Pd, Cu) if used in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.